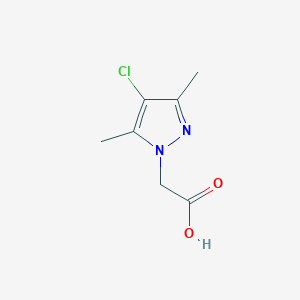

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

Übersicht

Beschreibung

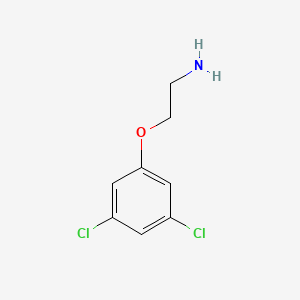

(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, also known as CMPD-1, is a small molecule inhibitor of the human c-Met receptor tyrosine kinase. It is a member of the pyrazolopyridine class of compounds which have been found to be effective inhibitors of c-Met and other receptor tyrosine kinases (RTKs). CMPD-1 has been extensively studied for its potential use in the treatment of cancer and other diseases.

Wissenschaftliche Forschungsanwendungen

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including those with a (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid structure, have been studied for their potential in treating tropical diseases such as leishmaniasis and malaria. These compounds have shown promising results in inhibiting the growth of Leishmania species and suppressing Plasmodium berghei infections in mice, which could lead to the development of new antileishmanial and antimalarial agents .

Molecular Docking Studies

The same pyrazole derivatives have been subjected to molecular docking studies to understand their interactions with biological macromolecules. This is crucial for drug design, as it helps predict the affinity and activity of these compounds against specific targets, such as enzymes involved in the life cycle of pathogens .

Pharmacological Profiles

Pyrazole-bearing compounds are recognized for their diverse pharmacological effects. The incorporation of different moieties, such as (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, can influence the solubility and interactions with biological targets, potentially leading to the development of compounds with enhanced therapeutic effects .

Synthesis of Hydrazine-Coupled Pyrazoles

The synthesis process of hydrazine-coupled pyrazoles, which can include the (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid moiety, is significant for creating compounds with antileishmanial and antimalarial activities. The structural verification of these compounds employs techniques like FTIR and NMR, ensuring the correct synthesis of the desired pharmacophores .

Catalytic Properties in Oxidation Reactions

Pyrazole-based ligands, which can be synthesized from compounds like (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid, have been evaluated for their catalytic properties. They are particularly useful in oxidation reactions, such as the conversion of catechol to o-quinone, which is an important reaction in various biochemical processes .

Therapeutic Potential in Drug Development

The core structure of pyrazole is integral to the development of new drugs due to its presence in many biologically active compounds. The therapeutic potential of pyrazole-containing compounds spans a wide range of activities, including antibacterial, antifungal, and antiviral, among others. The (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid moiety could be a key component in the synthesis of new therapeutic agents .

Wirkmechanismus

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar way, leading to changes in the target’s function.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound may affect the biochemical pathways related to these diseases .

Result of Action

The compound’s potent antileishmanial and antimalarial activities suggest that it may have significant effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXIFNAQYKUAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358844 | |

| Record name | (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

374913-86-7 | |

| Record name | (4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 374913-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

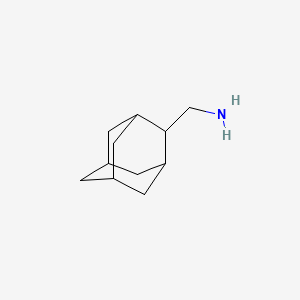

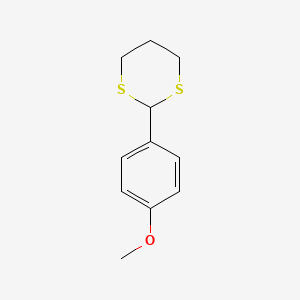

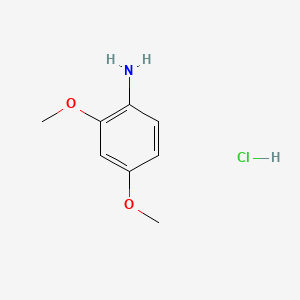

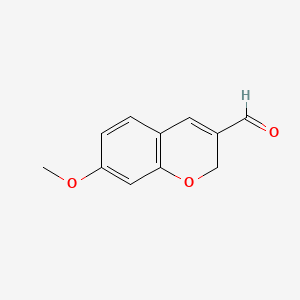

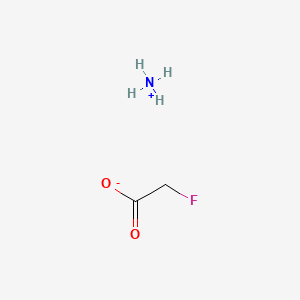

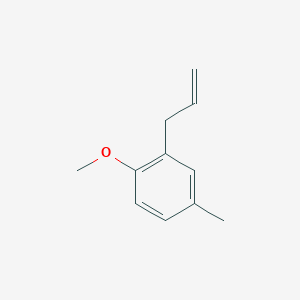

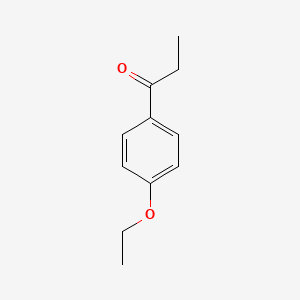

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,12-dimethyl-6a,12b-dihydrobenzo[c]phenanthrene-5,8(6H,7H)-dione](/img/structure/B1607009.png)